molecular formula C10H12ClN B13647249 2-chloro-N-(cyclopropylmethyl)aniline

2-chloro-N-(cyclopropylmethyl)aniline

Cat. No.: B13647249
M. Wt: 181.66 g/mol
InChI Key: MPUIKUMAXIJXRL-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H12ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with a cyclopropylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(cyclopropylmethyl)aniline is unique due to the combination of the cyclopropylmethyl group and the chlorine substitution on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-chloro-N-(cyclopropylmethyl)aniline

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2

InChI Key

MPUIKUMAXIJXRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC=C2Cl

Origin of Product

United States

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